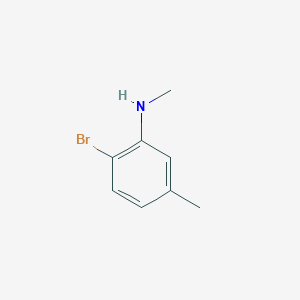

2-Bromo-N,5-dimethylaniline

Description

Significance of Aryl Halides in Chemical Synthesis and Functional Material Development

Aryl halides, which are aromatic compounds containing a halogen atom bonded to an aromatic ring, are fundamental building blocks in chemical synthesis. fiveable.me Their importance stems from their ability to participate in a multitude of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. fiveable.menoaa.gov Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings utilize aryl halides to form new carbon-carbon and carbon-heteroatom bonds, a process essential for constructing complex molecular architectures. numberanalytics.com This versatility has made aryl halides indispensable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. fiveable.menumberanalytics.comketonepharma.com

Beyond their role as synthetic intermediates, aryl halides are integral to the development of functional materials. researchgate.net The introduction of halogen atoms into an aromatic system can significantly alter the electronic and physical properties of the resulting material. This has been leveraged to create conjugated polymers for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com Furthermore, polyfluorinated aromatic compounds, synthesized from aryl halides, are important structural motifs in many functional materials. hokudai.ac.jp The controlled incorporation of halogens allows for the fine-tuning of material properties for applications in sensing, catalysis, and energy storage. numberanalytics.com

Role of Aniline (B41778) Frameworks as Privileged Structures in Contemporary Research

The aniline framework is considered a "privileged structure" in medicinal chemistry. mdpi.commdpi.comresearchgate.net This term describes molecular scaffolds that can provide useful ligands for more than one type of biological target through judicious structural modifications. researchgate.net The aniline motif is a key structural element in a vast number of pharmacologically active compounds, demonstrating its versatility and importance in drug discovery. rsc.orgresearchgate.net Its presence can be found in drugs ranging from analgesics and antihistamines to antipsychotics. ketonepharma.com

The utility of the aniline scaffold stems from its rich reactivity and the electronic properties conferred by the amino group attached to a benzene (B151609) ring. mdpi.com This framework serves as a versatile starting point for the synthesis of a diverse array of derivatives. researchgate.netresearchgate.net In contemporary research, anilines are used as precursors for dyes, pigments, polymers, and agricultural chemicals. mdpi.comchemicalbook.comacs.org The ability to easily modify the aniline core allows researchers to explore vast chemical spaces and develop new molecules with tailored properties for a wide range of applications. unife.it

Overview of 2-Bromo-N,5-dimethylaniline within the Context of Substituted Bromoanilines

2-Bromo-N,5-dimethylaniline is a specific example of a halogenated aniline derivative, belonging to the broader class of substituted bromoanilines. While detailed research findings exclusively on this compound are not extensively documented, its chemical properties and potential applications can be inferred from its structural components and comparison with closely related analogs.

The structure features an aniline core with a bromine atom at the 2-position, a methyl group on the nitrogen atom (N-methyl), and another methyl group at the 5-position of the aromatic ring. The hydrochloride salt of this compound, 5-Bromo-N,2-dimethylaniline hydrochloride, has a molecular formula of C₈H₁₁BrClN and a molecular weight of 236.537 g/mol . The presence and position of these substituents are expected to influence its reactivity and physical properties significantly. For instance, the bromine atom at the ortho position to the amino group can enhance reactivity in electrophilic aromatic substitution.

Substituted bromoanilines are widely used as intermediates in organic synthesis. printtechhealthcare.comsolubilityofthings.com For example, 4-Bromoaniline (B143363) is a precursor for azo dyes and various pharmaceuticals. ketonepharma.comchemicalbook.com Similarly, 2-Bromo-N,N-dimethylaniline is a building block for more complex organic molecules. lbaochemicals.com Given this context, 2-Bromo-N,5-dimethylaniline likely serves as a valuable intermediate for the synthesis of specialized chemical entities in pharmaceutical and materials science research.

Table 1: Comparison of Related Bromoaniline Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 2-Bromo-N,5-dimethylaniline | Not available | C₈H₁₀BrN | Ortho-bromo, N-methyl, and 5-methyl substitution. |

| 2-Bromo-N,N-dimethylaniline | 698-00-0 | C₈H₁₀BrN | Ortho-bromo with a dimethylamino group. lbaochemicals.com |

| 2-Bromo-4,5-dimethylaniline | 22364-29-0 | C₈H₁₀BrN | Ortho-bromo with two adjacent methyl groups on the ring. nih.gov |

This table is generated based on available data from chemical databases and research articles.

Methodological Challenges and Research Opportunities in the Field of Brominated Anilines

The synthesis of brominated anilines, while crucial, presents several methodological challenges. Traditional electrophilic bromination of anilines often leads to a mixture of ortho- and para-substituted products due to the electron-rich nature of the aniline ring, resulting in poor regioselectivity. nih.gov Achieving specific substitution patterns, such as exclusive meta-bromination, requires innovative catalytic systems. nih.govrsc.org Furthermore, conventional bromination methods can require harsh reaction conditions, such as the use of strong acids or hazardous reagents like liquid bromine, which raises environmental and safety concerns. researchgate.netsci-hub.st The isolation and purification of the desired bromoaniline isomer from reaction mixtures can also be a tedious process. sci-hub.st

Despite these challenges, the field of brominated anilines is ripe with research opportunities. There is a continuous drive to develop more efficient, selective, and environmentally benign bromination methods. researchgate.netajrconline.org Recent advances include the use of palladium and copper catalysts to achieve high regioselectivity under milder conditions. nih.govacs.org For instance, Pd-catalyzed meta-C–H bromination has been developed to overcome the inherent ortho/para selectivity of anilines. rsc.org The development of novel brominating agents and the application of techniques like electroorganic synthesis and continuous flow reactors also present promising avenues for future research. These new methodologies not only promise to overcome existing synthetic hurdles but also open up possibilities for creating novel brominated aniline derivatives for drug discovery and material science. nih.govrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

2-bromo-N,5-dimethylaniline |

InChI |

InChI=1S/C8H10BrN/c1-6-3-4-7(9)8(5-6)10-2/h3-5,10H,1-2H3 |

InChI Key |

UKVAAAXMWXUMJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo N,5 Dimethylaniline and Analogous Structures

Regioselective Aromatic Bromination Strategies

The introduction of a bromine atom at a specific position on an aromatic ring, particularly in highly activated systems like anilines, presents a significant synthetic challenge. allen.in The strong activating nature of the amino group often leads to multiple substitutions and a lack of regioselectivity. chemguide.co.ukucalgary.ca To address this, several advanced strategies have been developed to achieve controlled monobromination.

Electrophilic Bromination using Conventional and Hypervalent Iodine Reagents

Conventional electrophilic bromination of anilines using molecular bromine can be difficult to control, often resulting in the formation of di- and tri-bromo products. allen.inlibretexts.org To enhance selectivity, milder brominating agents and specialized reagents have been developed.

Hypervalent iodine reagents have emerged as effective tools for the mild and regioselective bromination of arenes. csic.essci-hub.sesci-hub.seacs.orgresearchgate.net For instance, the combination of a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549) (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) with a bromine source such as trimethylsilyl (B98337) bromide (TMSBr) allows for the controlled bromination of activated aromatic compounds. csic.essci-hub.sesci-hub.seresearchgate.net These reactions often proceed under mild conditions and can provide high yields of the desired monobrominated products. csic.essci-hub.seresearchgate.net Theoretical studies suggest that these reactions may proceed through the in situ formation of a reactive intermediate, dibromo(phenyl)-λ3-iodane (PhIBr2). csic.essci-hub.seresearchgate.net

The table below summarizes the use of a PIFA/TMSBr system for the bromination of various activated arenes, demonstrating the high para-selectivity of this method. csic.es

| Substrate | Product | Yield (%) |

| Anisole | 4-Bromoanisole | 96 |

| N,N-Dimethylaniline | 4-Bromo-N,N-dimethylaniline | 83 |

| Phenol | 4-Bromophenol | 95 |

| Acetanilide (B955) | 4-Bromoacetanilide | 92 |

Directed Bromination Approaches through Activating and Directing Groups

The inherent directing effects of substituents on the aniline (B41778) ring play a crucial role in determining the position of electrophilic attack. The amino group is a powerful activating and ortho-, para-directing group. chemguide.co.ukucalgary.camakingmolecules.com However, to achieve regioselectivity that may be contrary to the natural directing effect of the amino group or to control the extent of substitution, the use of protecting and directing groups is a common strategy. ucalgary.calibretexts.org

By acetylating the amino group to form an acetanilide, the activating influence of the nitrogen is attenuated. ucalgary.calibretexts.orgmakingmolecules.com This reduced activation allows for more controlled and selective bromination, often favoring the para-position due to steric hindrance at the ortho-positions. ucalgary.camakingmolecules.com The acetyl group can be subsequently removed via hydrolysis to regenerate the aniline functionality. ucalgary.calibretexts.org

The table below illustrates the effect of the activating group on the outcome of bromination.

| Starting Material | Brominating Agent | Product | Reference |

| Aniline | Bromine water | 2,4,6-Tribromoaniline (B120722) | chemguide.co.uk |

| Acetanilide | Bromine | p-Bromoacetanilide | makingmolecules.com |

N-Oxide Mediated Regioselective Halogenation

A more recent and innovative approach to achieving regioselective halogenation of anilines involves the temporary oxidation of the nitrogen atom to form an N-oxide. nih.gov This strategy leverages the unique reactivity of the aniline N-oxide to direct halogenation to specific positions. nih.gov Treatment of N,N-dialkylaniline N-oxides with thionyl bromide has been shown to result in selective para-bromination. nih.gov This method provides a practical route to 4-bromo-N,N-dialkylanilines in good yields without the need for strong Lewis acids or other exotic reagents. nih.gov Conversely, using thionyl chloride with the same N-oxide substrates predominantly yields the ortho-chloro derivative, highlighting the versatility of this approach for accessing different halogenation patterns. nih.gov

N-Alkylation and Methylation of Anilines

The introduction of alkyl groups, particularly methyl groups, onto the nitrogen atom of anilines is a fundamental transformation in organic synthesis. researchgate.net This can be achieved either by alkylating a pre-existing bromoaniline or by first methylating an aniline derivative followed by bromination.

Alkylation of Bromoaniline Precursors

The N-alkylation of bromoanilines can be accomplished using various alkylating agents in the presence of a base. However, this approach can sometimes be complicated by unexpected rearrangements. For example, the alkylation of 2-bromoaniline (B46623) with benzyl (B1604629) bromide under certain basic conditions has been observed to lead to the migration of the bromine atom from the ortho- to the para-position. researchgate.netnih.gov Careful selection of reagents and reaction conditions is crucial to suppress such rearrangements. researchgate.netnih.gov

Transition metal-catalyzed N-alkylation reactions using alcohols as alkylating agents offer a more sustainable and efficient alternative. csic.esnih.govacs.org Iridium and ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have proven to be highly effective catalysts for the N-alkylation of anilines with alcohols. csic.esnih.govacs.org These reactions often proceed via a "borrowing hydrogen" mechanism. For instance, the N-alkylation of 4-bromoaniline (B143363) with benzyl alcohol can be achieved in high yield using an appropriate iridium catalyst. nih.govacs.org

The table below presents the results of iridium-catalyzed N-alkylation of various substituted anilines with benzyl alcohol. nih.gov

| Aniline Derivative | Product | Yield (%) |

| 4-Bromoaniline | N-Benzyl-4-bromoaniline | 82 |

| 4-Chloroaniline | N-Benzyl-4-chloroaniline | 80 |

| 4-Methylaniline | N-Benzyl-4-methylaniline | 72 |

| 2-Methylaniline | N-Benzyl-2-methylaniline | 65 |

Selective N-Methylation Strategies for Aniline Derivatives

The selective N-monomethylation of anilines is a challenging transformation, as the initial product, a secondary amine, is often more reactive than the starting primary amine, leading to over-methylation. researchgate.net To address this, various catalytic systems have been developed to achieve high selectivity for the monomethylated product.

Methanol (B129727) has emerged as a sustainable and atom-economical C1 source for N-methylation reactions. researchgate.netresearchgate.netnih.gov Catalytic systems based on palladium, ruthenium, and iridium have been successfully employed for the selective N-monomethylation of anilines using methanol. researchgate.netresearchgate.netnih.govcsic.es For example, commercial Pd/C can effectively catalyze the N-monomethylation of various anilines with high selectivity. researchgate.net Similarly, specific iridium(I) and ruthenium(II) complexes have demonstrated excellent performance in this transformation. nih.govcsic.es

The following table showcases the results for the selective N-monomethylation of various anilines using different catalytic systems.

| Catalyst System | Aniline Substrate | Product | Yield (%) | Reference |

| Pd/C, Methanol | Aniline | N-Methylaniline | >90 | researchgate.net |

| Ir(I)-NHC, Methanol, Cs2CO3 | 4-Chloroaniline | N-Methyl-4-chloroaniline | >95 | csic.es |

| Ru(II)-DPEPhos, Methanol, Cs2CO3 | 4-Bromoaniline | N-Methyl-4-bromoaniline | 95-97 | nih.gov |

Multi-Step Conversions and Functional Group Interconversions

A classical and effective strategy for the synthesis of substituted anilines involves a sequence of nitration, reduction, and subsequent bromination. brainly.comlibretexts.orglumenlearning.com This method is particularly useful because the nitro group acts as a meta-director, which, upon reduction to an amino group, becomes a potent ortho-, para-director, thus allowing for controlled, stepwise functionalization of the aromatic ring. libretexts.orglumenlearning.com

The synthesis of a bromo-methyl-aniline structure often begins with a nitrated toluene (B28343) derivative. For instance, the synthesis of 2-bromo-5-methylaniline (B1276313) can start from 4-bromo-3-nitrotoluene. chemicalbook.com The reduction of the nitro group is a critical step in this sequence. Various reducing agents can be employed, with common methods including the use of iron (Fe) in the presence of an acid like hydrochloric acid (HCl) or catalytic hydrogenation. brainly.com A 2018 study detailed a general procedure for the hydrogenation of nitroarenes using an Fe2O3/NGr(at)C catalyst with carbon monoxide, achieving high yields. chemicalbook.com

Table 1: Illustrative Nitration-Reduction Sequence for an Aniline Analog

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Yield | Reference |

| Nitration | Benzene (B151609) | Conc. HNO₃, Conc. H₂SO₄ | Nitrobenzene | N/A | brainly.com |

| Reduction | Nitrobenzene | Fe, HCl or Catalytic Hydrogenation | Aniline | N/A | brainly.com |

This table illustrates a general, foundational sequence. Specific conditions and yields vary based on the substrate.

Once the substituted aniline is formed, the final step is bromination. The amino group's strong activating and ortho-, para-directing nature means that direct bromination of an unprotected aniline can be too aggressive, often resulting in polybrominated products like 2,4,6-tribromoaniline from aniline itself. wikipedia.org However, methods for controlled monobromination of unprotected anilines have been developed. An oxidative bromination using potassium bromide and sodium perborate (B1237305) as the oxidant can achieve selective monobromination of deactivated anilines. scispace.com The use of a catalyst, such as ammonium (B1175870) molybdate, can accelerate the reaction rate. scispace.com Another approach involves using copper(II) bromide (CuBr₂) in an ionic liquid, which provides high yield and regioselectivity for para-substitution under mild conditions. beilstein-journals.orgnih.gov

To control the high reactivity of the amino group and prevent unwanted side reactions like over-bromination, protection-deprotection strategies are frequently employed. wikipedia.orgbeilstein-journals.orgnih.gov This is a cornerstone of multi-step synthesis involving anilines. The most common method involves the acylation of the amino group, typically converting it to an acetanilide using acetyl chloride or acetic anhydride. wikipedia.orgsci-hub.st

The resulting acetamido group (–NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the free amino group. magritek.com This moderation allows for more selective and controlled electrophilic aromatic substitution, such as bromination. For example, the bromination of acetanilide can be achieved using reagents like a ceric ammonium nitrate-KBr combination in an ethanol-water medium to yield 4-bromoacetanilide. sci-hub.st Historically, molecular bromine in acetic acid was used, but this method is less favored due to safety and environmental concerns. sci-hub.st

After the desired functional group (e.g., bromine) has been introduced onto the aromatic ring, the protecting acetyl group is removed through hydrolysis (deprotection), typically under acidic or basic conditions, to regenerate the amino group and yield the final substituted aniline product. wikipedia.org

Table 2: Acetanilide Protection Strategy for Regioselective Bromination

| Step | Reaction | Reagents | Product | Purpose | Reference |

| 1. Protection | Aniline → Acetanilide | Acetic Anhydride or Zn/AcOH | Acetanilide | Reduce reactivity of the amino group | wikipedia.orgsci-hub.st |

| 2. Bromination | Acetanilide → 4-Bromoacetanilide | Ceric Ammonium Nitrate, KBr, EtOH/H₂O | 4-Bromoacetanilide | Achieve selective para-bromination | sci-hub.st |

| 3. Deprotection | 4-Bromoacetanilide → 4-Bromoaniline | Acid or Base Hydrolysis | 4-Bromoaniline | Restore the amino functionality | wikipedia.org |

This strategy ensures high regioselectivity, which is crucial for building complex molecules. The final step to obtain the target compound, 2-Bromo-N,5-dimethylaniline, would involve the N-methylation of the synthesized 2-bromo-5-methylaniline. This can be accomplished using various methylating agents, such as methyl iodide, in the presence of a base like potassium carbonate. guidechem.com Alternatively, N-methylation of anilines can be performed with methanol over acid catalysts or with dimethyl carbonate using a zeolite catalyst. wikipedia.orgchemicalbook.com

Chemical Reactivity and Transformative Reactions of Brominated Anilines

Cross-Coupling Reaction Paradigms

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-Bromo-N,5-dimethylaniline, these reactions typically involve the activation of the carbon-bromine bond.

Palladium catalysts are widely employed in organic synthesis for their efficiency in forging carbon-carbon bonds. rsc.org In the context of 2-Bromo-N,5-dimethylaniline, palladium-catalyzed reactions are pivotal for creating more complex molecular architectures. rsc.orggoogle.comrug.nl

C-H Activation:

Palladium-catalyzed C-H activation is a process that involves the cleavage of a carbon-hydrogen bond and its subsequent functionalization. jst.go.jprsc.org While specific examples detailing the C-H activation of 2-Bromo-N,5-dimethylaniline are not prevalent in the reviewed literature, the general principles can be applied. For instance, palladium catalysts can facilitate the coupling of N,N-dimethylaniline with various partners through C-H activation. rsc.org This suggests that under appropriate conditions, the methyl groups or the aromatic C-H bonds of 2-Bromo-N,5-dimethylaniline could be targeted for functionalization.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.orgchemrxiv.org This reaction is instrumental in forming biaryl compounds. libretexts.org For 2-Bromo-N,5-dimethylaniline, a typical Suzuki-Miyaura reaction would involve its coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.orgd-nb.inforesearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgchemrxiv.org 2-Bromo-N,N-dimethylaniline is a known substrate for Suzuki-Miyaura coupling reactions. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions

| Reaction Type | Catalyst System | Reactants | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Ligand (e.g., SPhos, XPhos) | Aryl Halide, Arylboronic Acid | Biaryl |

| C-H Activation | Pd(OAc)₂, Ligand | Arene, Coupling Partner | Functionalized Arene |

Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for various cross-coupling reactions. wisc.eduescholarship.org They are particularly effective in coupling reactions involving aryl halides. epfl.ch

Electrochemical Homo-coupling:

Nickel-catalyzed electrochemical homo-coupling of aryl halides is a method used to form symmetrical biaryl compounds. rsc.orgacs.orgresearchgate.net In this process, an electrical current is used to drive the catalytic cycle. For an electron-rich aryl halide like a substituted bromo-N,N-dimethylaniline, the reaction efficiency can be limited by the oxidative addition step. rsc.org However, the reactivity can be enhanced by using electron-rich ligands on the nickel catalyst, which lowers the reduction potential of the active catalytic species. rsc.org Studies on 4-bromo-N,N-dimethylaniline have shown that the choice of ligand significantly impacts the reaction rate and yield of the homo-coupled product, N,N,N',N'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine. rsc.orgrsc.org

Table 2: Nickel-Catalyzed Electrochemical Homo-coupling of 4-bromo-N,N-dimethylaniline

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| Ni(2,2'-bpy)₃Br₂ | 4-bromo-N,N-dimethylaniline | N,N,N',N'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine | 54% |

| Ni(dmobpy)₃Br₂ | 4-bromo-N,N-dimethylaniline | N,N,N',N'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine | 81% |

Nucleophilic Substitution Reactions of the Aryl Bromide Moietysmolecule.comguidechem.comvulcanchem.com

The bromine atom on the aniline (B41778) ring of 2-Bromo-N,5-dimethylaniline can be replaced by a variety of nucleophiles. smolecule.comguidechem.com This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups. The presence of the electron-donating amino and methyl groups can influence the reactivity of the aryl bromide towards nucleophilic attack. For instance, the bromine atom can be substituted by groups such as hydroxyl or amino groups under basic conditions, often requiring reagents like sodium hydroxide (B78521) or ammonia. smolecule.com The ability of the bromine to act as a leaving group is fundamental to these transformations. vulcanchem.com

Directed Metalation and Subsequent Electrophilic Quenching Reactions (e.g., Lithiation)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgharvard.edu In this reaction, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, forming an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce a wide range of substituents. The tertiary amine group in 2-Bromo-N,5-dimethylaniline can act as a DMG. wikipedia.org

The lithiation of 2-bromo-anilines is a common method to generate the corresponding 2-lithio-derivatives. researchgate.net This is typically achieved through halogen-lithium exchange using an alkyllithium reagent like butyllithium. The resulting aryllithium species can then be quenched with an electrophile. For example, the lithiation of 2-bromo-N,N-dimethylaniline followed by reaction with 2,2'-bipyridine (B1663995) yields 6-[2-(dimethylamino)phenyl]-2,2-bipyridine. sigmaaldrich.com The stability of the lithiated species can be influenced by the solvent and the presence of other substituents on the aromatic ring. researchgate.net

Oxidation and Reduction Pathways of the Aniline Core and Bromine Atomsmolecule.combenchchem.com

The aniline core and the bromine atom of 2-Bromo-N,5-dimethylaniline can undergo both oxidation and reduction reactions.

Oxidation:

The aniline moiety can be oxidized to form various products, including quinones. smolecule.com Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. smolecule.com The N,N-dimethylamino group can also be oxidized. For example, 4-bromo-N,N-dimethylaniline can be oxidized to 4-bromo-N,N-dimethylaniline-N-oxide using m-chloroperoxybenzoic acid. orgsyn.org This N-oxide is a versatile intermediate that can undergo further reactions. nih.gov

Reduction:

The bromine atom can be removed through reduction, a process known as hydrodebromination, to yield N,2-dimethylaniline. This can be accomplished using reducing agents like lithium aluminum hydride or through catalytic hydrogenation with a palladium catalyst. smolecule.com

Rearrangement and Cyclization Reactions (e.g., Radical Cyclization for Heterocycle Formation)

Brominated anilines can participate in various rearrangement and cyclization reactions to form heterocyclic structures.

Rearrangement Reactions:

While specific examples for 2-Bromo-N,5-dimethylaniline are not detailed, related anilines undergo rearrangements. For instance, the Bamberger rearrangement converts N-phenylhydroxylamines to 4-aminophenols in the presence of a strong acid. wiley-vch.de Claisen rearrangements of allyloxy-substituted coumarins bearing a bromine atom have also been studied, where the bromine can be eliminated during the reaction. niscpr.res.in

Cyclization Reactions:

Radical cyclization is a powerful method for the formation of heterocyclic compounds. While direct examples involving 2-Bromo-N,5-dimethylaniline are scarce in the provided context, the principles can be inferred from related systems. For instance, 2-azidoaryl bromides can undergo lithiation followed by cyclization to form benzotriazoles. rsc.org The bromine atom in such precursors is crucial for the initial lithiation step.

Reactions with Specific Organic Reagents (e.g., Alkyne Derivatives)

The transformation of brominated anilines, particularly 2-bromoaniline (B46623) derivatives, through reactions with alkynes represents a powerful strategy in synthetic organic chemistry for the construction of nitrogen-containing heterocyclic compounds, most notably indoles. These reactions are predominantly catalyzed by palladium complexes, which facilitate the formation of key carbon-carbon and carbon-nitrogen bonds. The specific substitution pattern of the aniline and the nature of the alkyne (terminal or internal) dictate the optimal reaction pathway and the resulting product structure. For a substrate like 2-Bromo-N,5-dimethylaniline, these reactions provide a direct route to substituted indole (B1671886) and carbazole (B46965) frameworks.

The primary mechanisms involved are the Larock indole synthesis for internal alkynes and tandem Sonogashira coupling-cyclization sequences for terminal alkynes. Both pathways leverage the reactivity of the aryl bromide and the nucleophilicity of the aniline's nitrogen atom to achieve cyclization.

Indole Synthesis via Larock Heteroannulation

The Larock indole synthesis is a one-pot palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted (internal) alkyne to yield a 2,3-disubstituted indole. wikipedia.orgub.edu Initially developed for highly reactive ortho-iodoanilines, the methodology has been extended to include the more readily available and cost-effective ortho-bromoanilines. nih.gov The use of ortho-bromoanilines, such as 2-Bromo-N,5-dimethylaniline, typically requires more robust catalytic systems to facilitate the challenging oxidative addition of the aryl bromide to the palladium(0) center.

The reaction mechanism proceeds through several key steps:

Oxidative addition of the aryl bromide to a Pd(0) species to form an arylpalladium(II) complex.

Coordination of the internal alkyne to the palladium center.

Regioselective syn-insertion of the alkyne into the aryl-palladium bond. The regioselectivity is primarily governed by sterics, with the larger substituent of the alkyne typically orienting to the less hindered position, which becomes the 2-position of the resulting indole. ub.edu

Intramolecular nucleophilic attack by the aniline nitrogen onto the newly formed vinylpalladium intermediate, displacing the halide and forming a six-membered palladacycle.

Reductive elimination from the palladacycle to form the indole aromatic ring and regenerate the active Pd(0) catalyst. ub.edu

For N-substituted anilines like 2-Bromo-N,5-dimethylaniline, the reaction is often efficient, leading to the corresponding N-methyl indole derivative. The choice of ligand is critical for success with bromoaniline substrates. While early protocols were often "ligand-less," the use of bulky, electron-rich phosphine (B1218219) ligands such as 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) or tri-tert-butylphosphine (B79228) (P(tBu)₃) has proven effective at promoting the reaction at lower temperatures and with higher efficiency. ub.edunih.gov

Table 1: Representative Larock Heteroannulation of Substituted o-Bromoanilines with Internal Alkynes

| Aniline Reactant | Alkyne Reactant | Catalytic System & Conditions | Product | Yield (%) | Reference |

| o-Bromoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂, P(tBu)₃, K₂CO₃, DMF, 60 °C | 2-Methyl-3-phenyl-1H-indole | 70 | nih.gov |

| N-Acetyl-o-bromoaniline | Diphenylacetylene | Pd(OAc)₂, Na₂CO₃, LiCl, PPh₃, DMF, 100 °C | 1-Acetyl-2,3-diphenyl-1H-indole | 81 | wikipedia.org |

| 2-Bromo-4-methylaniline | 1-(Triethylsilyl)-1-propyne | Pd(OAc)₂, K₂CO₃, LiCl, n-Bu₄NCl, DMF, 100 °C | 5-Methyl-2-(triethylsilyl)-3-methyl-1H-indole | 76 | ub.edu |

Indole Synthesis via Tandem Sonogashira Coupling-Cyclization

When reacting with terminal alkynes, 2-bromoanilines typically undergo a tandem, one-pot process involving an initial Sonogashira coupling followed by an intramolecular cyclization. libretexts.orgorganic-chemistry.org The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between the aryl bromide and the terminal alkyne. washington.edu This step creates a 2-alkynyl-aniline intermediate.

The classic Sonogashira catalytic system employs a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) in the presence of an amine base such as triethylamine (B128534) or piperidine (B6355638). libretexts.org The proposed mechanism involves separate catalytic cycles for palladium and copper. The palladium cycle facilitates the oxidative addition of the aryl bromide, while the copper cycle generates a copper(I) acetylide species that participates in transmetalation with the arylpalladium(II) complex. Reductive elimination then yields the 2-alkynyl-aniline and regenerates the Pd(0) catalyst.

Following the C-C bond formation, the 2-alkynyl-aniline intermediate undergoes a 5-endo-dig intramolecular cyclization (hydroamination), where the aniline nitrogen attacks the internal carbon of the alkyne triple bond. This step can be promoted by heat or by the same catalytic system, leading to the formation of a 2-substituted indole. researchgate.net The reaction conditions, particularly the solvent, can be varied to control the outcome and selectivity of the tandem process. researchgate.net

Table 2: Representative Tandem Sonogashira Coupling-Cyclization of o-Haloanilines with Terminal Alkynes

| Aniline Reactant | Alkyne Reactant | Catalytic System & Conditions | Product | Yield (%) | Reference |

| 2-Iodo-4-nitroaniline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80 °C | 5-Nitro-2-phenyl-1H-indole | 89 | researchgate.net |

| 2-Bromo-4,6-dinitroaniline | 1-Hexyne | PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene (B28343), 100 °C | 7-Amino-2-butyl-5-nitro-1H-indole | 72 | researchgate.net |

| 2-Iodo-N,N-dimethylaniline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF/H₂O, 100 °C | 1-Methyl-2-phenyl-1H-indole | 95 | researchgate.net |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Structural and Purity Assessment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. For 2-Bromo-N,5-dimethylaniline, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the N-methyl group, and the aromatic-bound methyl group.

The aromatic region would display three signals corresponding to the protons at positions 3, 4, and 6 of the benzene (B151609) ring. The signal for the proton at C6 would likely appear as a doublet, split by the adjacent proton at C5 (which is a methine carbon). The proton at C4 would also be a doublet, split by the proton at C3. The proton at C3 would be a doublet of doublets, as it is coupled to both the C4 and C6 protons. The N-H proton of the secondary amine would appear as a broad singlet, and the three protons of the N-methyl group would present as a singlet due to the absence of adjacent protons. Similarly, the C5-methyl group protons would also yield a singlet. The integration of these signals would correspond to the number of protons they represent (e.g., 1H for each aromatic proton, 3H for each methyl group).

Predicted ¹H NMR Data for 2-Bromo-N,5-dimethylaniline

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C3, C4, C6) | ~6.5 - 7.5 | d, d, dd | 3H |

| NH (amine) | Variable, broad | s (broad) | 1H |

| N-CH₃ (N-methyl) | ~2.8 - 3.0 | s | 3H |

| Ar-CH₃ (C5-methyl) | ~2.2 - 2.4 | s | 3H |

Note: Predicted values are estimates based on standard functional group regions and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically produces a single peak. For 2-Bromo-N,5-dimethylaniline, which possesses eight carbon atoms in unique electronic environments, eight distinct signals are expected.

The six aromatic carbons would generate signals in the typical downfield region of ~110-150 ppm. The carbon atom bonded to the bromine (C2) would be influenced by the halogen's electronic effects. The carbon atom attached to the nitrogen (C1) would also have a characteristic chemical shift. The two methyl carbons (N-CH₃ and C5-CH₃) would appear much further upfield, typically in the range of 15-30 ppm.

Predicted ¹³C NMR Data for 2-Bromo-N,5-dimethylaniline

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons (C1-C6) | ~110 - 150 |

| N-CH₃ (N-methyl) | ~30 |

| Ar-CH₃ (C5-methyl) | ~17 - 21 |

Note: Predicted values are estimates and subject to experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For 2-Bromo-N,5-dimethylaniline, COSY would show cross-peaks connecting the signals of the C3-H with C4-H, confirming their neighborly relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signal for the N-methyl group to its corresponding carbon signal and do the same for the aromatic C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular framework. For instance, it could show a correlation from the N-methyl protons to the C1 carbon of the aromatic ring, confirming the site of N-methylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."

For 2-Bromo-N,5-dimethylaniline, the IR spectrum would be expected to show the following key absorption bands:

N-H Stretch: A moderate to sharp band in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretch: Aromatic ring stretching vibrations produce one or more bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: This vibration would be expected in the 1250-1350 cm⁻¹ range for aromatic amines.

C-Br Stretch: The carbon-bromine stretch is typically found in the far-infrared region, often between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-Br bond.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers valuable structural clues.

For 2-Bromo-N,5-dimethylaniline (C₈H₁₀BrN), the mass spectrum would exhibit a distinctive molecular ion peak cluster. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion (M⁺) would appear as two peaks of almost identical intensity, separated by two m/z units (e.g., at m/z 200 and 202).

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. Common fragmentation pathways could include the loss of a methyl group (-15 amu) or the bromine atom (-79 or -81 amu).

X-ray Crystallography for Solid-State Structural Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Currently, there is no publicly available crystal structure for 2-Bromo-N,5-dimethylaniline. However, analysis of related structures, such as 4-bromo-3,5-dimethylaniline, demonstrates that this technique reveals how molecules pack in a crystal lattice and the nature of non-covalent interactions that stabilize the structure. iucr.org For 2-Bromo-N,5-dimethylaniline, a crystal structure would confirm the substitution pattern on the aromatic ring and detail the conformation of the N-methylamino group relative to the ring.

Computational Chemistry and Theoretical Investigations of Reactivity and Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules like 2-Bromo-N,5-dimethylaniline. By modeling the electron density, DFT calculations can accurately predict a wide range of molecular properties, from geometric parameters to energetic and reactivity indices.

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. wolfram.comresearchgate.net It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For 2-Bromo-N,5-dimethylaniline, the MEP map would highlight specific charge localizations. The nitrogen atom of the dimethylamino group, with its lone pair of electrons, is expected to be a region of strong negative electrostatic potential (typically colored red), indicating its high susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the methyl and amino groups, along with the area around the bromine atom, would exhibit positive electrostatic potential (colored blue), signifying them as potential sites for nucleophilic interaction. wolfram.comresearchgate.net The aromatic ring itself would show a distribution of charge influenced by the competing electronic effects of the electron-donating dimethylamino and methyl groups and the electron-withdrawing, yet weakly deactivating, bromine atom.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of 2-Bromo-N,5-dimethylaniline

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

|---|---|---|---|

| Nitrogen Atom (lone pair) | Highly Negative | Red | Site for electrophilic attack, protonation |

| Aromatic Ring (π-system) | Moderately Negative | Yellow/Green | Susceptible to electrophiles |

| Hydrogen Atoms (N-CH₃) | Positive | Blue | Potential for hydrogen bonding |

Conceptual DFT (CDFT) provides a powerful quantitative framework for understanding and predicting chemical reactivity. mdpi.comnih.govsemanticscholar.org It utilizes global and local reactivity descriptors derived from the change in electron density to characterize a molecule's response to chemical reactions. researchgate.net

Key global reactivity indices for 2-Bromo-N,5-dimethylaniline include:

Chemical Potential (μ): Related to the molecule's tendency to lose electrons. A higher (less negative) chemical potential suggests greater nucleophilicity.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules are generally less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Describes the electron-donating capability of a molecule.

The presence of the electron-donating dimethylamino and methyl groups is expected to increase the electron density on the aromatic ring, leading to a relatively high chemical potential and a strong nucleophilicity index (N). This suggests that 2-Bromo-N,5-dimethylaniline will act as an effective nucleophile in chemical reactions. mdpi.com The basicity of the nitrogen atom can also be quantified using these parameters; a higher N value correlates with increased basicity. Compared to unsubstituted aniline (B41778), the methyl groups enhance basicity, while the ortho-bromo group may slightly reduce it due to its inductive electron-withdrawing effect. pku.edu.cn

Table 2: Illustrative Conceptual DFT Global Reactivity Descriptors

| Descriptor | Symbol | Predicted Value Trend | Interpretation for Reactivity |

|---|---|---|---|

| Chemical Potential | μ | High (Less Negative) | Good electron donor (nucleophile) |

| Chemical Hardness | η | Moderate | Moderately reactive |

| Electrophilicity Index | ω | Low | Poor electron acceptor |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction pathways by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals are critical in determining the feasibility and regioselectivity of a reaction. youtube.com

For 2-Bromo-N,5-dimethylaniline, the HOMO is expected to be a π-orbital with significant electron density localized on the aromatic ring and the nitrogen atom of the dimethylamino group. This high-energy HOMO makes the molecule a good electron donor, consistent with its nucleophilic character. The LUMO, conversely, would likely be a π*-antibonding orbital distributed over the aromatic ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. researchgate.net FMO analysis can predict that in reactions with electrophiles, the interaction will be dominated by the HOMO of 2-Bromo-N,5-dimethylaniline, with the reaction site likely being the positions on the ring with the largest HOMO coefficients (typically ortho and para to the activating dimethylamino group). acs.org

Non-Covalent Interactions (NCI) Analysis for Supramolecular Assembly and Reactivity

Non-Covalent Interactions (NCI) play a crucial role in determining the supramolecular structure, crystal packing, and reactivity of molecules. researchgate.net For 2-Bromo-N,5-dimethylaniline, several types of NCIs are significant. Analysis of the reduced density gradient (RDG) can identify and characterize these weak interactions. researchgate.net

Intramolecular hydrogen bonds may exist between the bromine atom and a hydrogen atom of the adjacent N-methyl group, influencing the molecule's preferred conformation. In the solid state, intermolecular interactions such as C-H···π stacking between aromatic rings and potential halogen bonding involving the bromine atom are expected. nih.gov Halogen bonds (C-Br···N or C-Br···π) can direct crystal packing and influence the molecule's aggregation behavior. nih.gov These weak interactions collectively stabilize the molecular assembly and can affect its physical properties and reactivity in the condensed phase. researchgate.net

Molecular Docking Studies with Catalytic Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like an enzyme or a catalyst. nih.gov While specific docking studies on 2-Bromo-N,5-dimethylaniline are not widely reported, this methodology could be employed to investigate its interactions with various catalytic systems.

For instance, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), 2-Bromo-N,5-dimethylaniline can act as a substrate. Docking studies could model the interaction of the molecule with the active site of a palladium or copper catalyst. Such studies would elucidate the binding mode, predict the binding affinity, and provide insights into the mechanism of catalytic conversion. The simulations would analyze how the steric hindrance from the ortho-bromo and N,N-dimethyl groups and the electronic properties of the molecule influence its approach and binding to the metal center, thereby helping to rationalize or predict catalytic efficiency and selectivity.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict reactivity parameters like reaction rates or equilibrium constants.

For a series of substituted anilines including 2-Bromo-N,5-dimethylaniline, a QSRR study could be developed to predict a specific reactivity parameter, such as basicity (pKa) or nucleophilicity. Molecular descriptors could include:

Electronic descriptors: Calculated atomic charges, dipole moment, HOMO/LUMO energies.

Topological descriptors: Indices describing molecular size, shape, and branching.

Steric descriptors: Parameters representing the volume and shape of the substituents.

By building a regression model that links these descriptors to experimentally measured reactivity data for a set of related aniline derivatives, the reactivity of 2-Bromo-N,5-dimethylaniline could be accurately predicted. This approach is valuable for screening large libraries of compounds and for understanding the key molecular features that control chemical reactivity.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Bromo-N,5-dimethylaniline |

| Aniline |

| 2-bromo-4,6-dimethylaniline |

Applications in Advanced Organic Synthesis and Interdisciplinary Research

Building Blocks for Complex Molecular Architectures

2-Bromo-N,5-dimethylaniline is a key reactant in multi-step synthetic pathways designed to create intricate molecular frameworks. Its bromo and N-methyl-substituted aniline (B41778) structure allows for participation in various coupling and cyclization reactions, making it a valuable starting material for molecules with targeted functionalities. A documented example includes its use as a reactant in a sophisticated, metal-catalyzed reaction to produce a complex amine product with an 85% yield, demonstrating its utility as a reliable synthetic precursor. molaid.com

The most significant application of 2-Bromo-N,5-dimethylaniline is as a crucial intermediate in the synthesis of pharmacologically active agents. bldpharm.com It is explicitly named as a reactant in the creation of novel compounds designed as NLRP3 inflammasome inhibitors. google.com The NLRP3 inflammasome is a protein complex involved in inflammatory responses, and its inhibition is a therapeutic target for a variety of inflammatory diseases. google.com In this context, 2-Bromo-N,5-dimethylaniline is used in the early stages of a synthetic sequence that ultimately leads to complex heterocyclic molecules with potential clinical value. google.com

While some chemical suppliers categorize 2-Bromo-N,5-dimethylaniline as a potential intermediate for the synthesis of dyes and pigments, specific examples of such applications are not detailed in publicly available scientific literature or patents. ambeed.com The general class of brominated anilines has historical and current use in the dye industry, but documented evidence of this particular isomer's role is not available.

The synthesis of complex heterocyclic structures is a well-documented application of 2-Bromo-N,5-dimethylaniline. Its role is highlighted in a patent for NLRP3 inhibitors, where it serves as a foundational piece for building a larger molecule that incorporates a piperidine (B6355638) ring. google.com The synthetic route involves coupling the aniline derivative with other components to construct a multi-ring system that includes the piperidine moiety, which is a common structural feature in many pharmaceutical agents. google.com While its use for piperidine-containing structures is noted, specific synthetic routes starting from 2-Bromo-N,5-dimethylaniline to form indolones or bipyridines are not described in the surveyed literature.

Development of Catalytic Ligands and Organocatalysts

2-Bromo-N,5-dimethylaniline is listed by chemical vendors in categories that include catalysts and ligands, suggesting its potential for such applications. bldpharm.com However, a review of current research and patent literature does not provide specific instances where this compound is itself converted into a catalytic ligand or used directly as an organocatalyst. Its primary role in documented reactions is as a substrate that is transformed by a catalyst, rather than being a part of the catalytic system itself. molaid.com

Applications in Analytical Chemistry (e.g., Spectrophotometric Reagents)

There is no information available in the surveyed scientific literature or patent databases to suggest that 2-Bromo-N,5-dimethylaniline has established applications in the field of analytical chemistry, such as its use as a spectrophotometric reagent.

Research in Polymer Chemistry and Advanced Materials

The potential for 2-Bromo-N,5-dimethylaniline to be used in polymer chemistry and for the development of advanced materials is noted through its categorization by some chemical suppliers. bldpharm.combldpharm.combldpharm.com Despite this classification, specific research detailing its incorporation into polymer chains or its use in the synthesis of advanced materials with novel electronic or optical properties has not been found in the available literature.

Mechanistic Investigations of Chemical Transformations

Elucidation of Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a primary reaction class for aniline (B41778) derivatives. The mechanism for EAS reactions on substrates like 2-Bromo-N,5-dimethylaniline proceeds via the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. libretexts.orggla.ac.uk The substituents on the aromatic ring significantly influence the rate and regioselectivity of the reaction. masterorganicchemistry.com In 2-Bromo-N,5-dimethylaniline, the N-methylamino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. The methyl group at C5 is also an activating, ortho-, para-director, while the bromine at C2 is deactivating yet directs ortho and para. The combined influence of these groups makes the C4 and C6 positions the most nucleophilic and thus most susceptible to electrophilic attack.

Kinetic studies on the bromination of related aromatic amines have shown that the rate-determining step can vary. For some primary amines, the reaction between molecular bromine and the un-dissociated amine is rate-limiting at low bromide concentrations, while at higher concentrations, the breakdown of the Wheland intermediate (sigma complex) can become partially rate-determining.

Alternative mechanisms have been explored to control regioselectivity. For instance, studies on N,N-dialkylaniline N-oxides demonstrate that treatment with thionyl bromide leads exclusively to para-bromination. nih.gov The proposed mechanism for the formation of the 4-haloaniline product involves either a radical pathway or a nucleophilic aromatic substitution-type mechanism, as experiments with radical scavengers showed no significant change in product yield. nih.gov Furthermore, investigations into iron-catalyzed halogenation of N-methylaniline suggest that a Lewis acid-assisted proton transfer can occur, leading to an intermediate that favors ortho-substitution. nih.gov This highlights how reaction conditions can be manipulated to alter the mechanistic pathway and, consequently, the product regioselectivity.

Detailed Studies of Metal-Catalyzed Reaction Mechanisms (e.g., Oxidative Addition, Comproportionation)

2-Bromo-N,5-dimethylaniline, as an aryl bromide, is a suitable substrate for metal-catalyzed cross-coupling reactions. The mechanisms of these reactions are complex, often involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Detailed mechanistic studies on the nickel-catalyzed electrochemical homo-coupling of 4-bromo-N,N-dimethylaniline, a close structural isomer, provide significant insights. nsf.govrsc.org These studies challenge the traditional Ni(0)-based mechanism, proposing instead a pathway initiated by a Ni(I) species. The key steps include:

Oxidative Addition : The electrochemically generated Ni(I) species undergoes oxidative addition with the aryl bromide (Ar-Br) to form a Ni(III)-aryl intermediate. Cyclic voltammetry studies show that for an electron-rich aryl halide like 4-bromo-N,N-dimethylaniline, this oxidative addition step is very slow with a standard Ni(2,2'-bpy) catalyst. nsf.govrsc.org

| Catalyst System | E₁/₂ (V vs. Fc) of Ni(II)/Ni(I) | Observation upon addition of 4-bromo-N,N-dimethylaniline | Conclusion |

| Ni(2,2'-bpy)₃Br₂ | -1.60 V | Slight increase in reduction peak, slight decrease in oxidation peak | Very slow oxidative addition rsc.org |

| Ni(dmobpy)₃Br₂ | -1.93 V | Stronger current response for oxidative addition | Accelerated oxidative addition rsc.org |

This data clearly demonstrates that an electron-rich Ni(I) intermediate is more reactive towards the oxidative addition of an electron-rich aryl halide. nsf.gov The subsequent steps to the homo-coupled biaryl product can proceed through several pathways, including ligand exchange followed by reductive elimination. nsf.gov

Understanding Regioselectivity and Stereoselectivity in Synthetic Routes

The synthesis of complex molecules often requires precise control over the spatial arrangement of atoms. Studies utilizing 2-bromo-N-methylaniline derivatives in intramolecular reactions have provided deep understanding into controlling both regioselectivity and stereoselectivity.

A notable example is the palladium(0)-catalyzed intramolecular Mizoroki-Heck annulation of cyclopentenyl-tethered 2-bromo-N-methylanilines to synthesize N-methylspiroindolines. diva-portal.orgnih.govacs.org This reaction proceeds with exceptional control over the final product's structure.

Regioselectivity : The Mizoroki-Heck reaction can, in principle, proceed via two different cyclization pathways, termed exo and endo. In the synthesis of five- or six-membered rings, the intramolecular reaction between an aryl halide and an alkene consistently favors the exo cyclization product. diva-portal.orgacs.org This regioselectivity occurs because the transition state for the exo pathway is sterically less demanding, leading to the formation of the spiroindoline scaffold rather than a fused ring system. acs.org

Stereoselectivity : The same reaction has been shown to proceed with outstanding diastereoselectivity (>98%). diva-portal.orgdiva-portal.org This high degree of stereocontrol is achieved by using a chiral auxiliary. In this synthetic route, the amine functionality is protected with a bulky 2,5-dimethylpyrrole group derived from (+)-Vince lactam. acs.orgdiva-portal.org This group effectively shields one face of the molecule, directing the palladium-catalyzed cyclization to occur from the opposite face. diva-portal.org Density functional theory (DFT) calculations have rationalized these findings, confirming that the transition state leading to the observed anti product is significantly lower in energy than the one leading to the syn product. semanticscholar.org

The effectiveness of this strategy is demonstrated across a range of substituted 2-bromo-N-methylaniline precursors, consistently affording high yields and diastereoselectivity.

| Substrate (Derivative of 2-bromo-N-methylaniline) | Yield of Spiroindoline | Diastereoselectivity |

| N,3-dimethyl (8e) | 34% (over two steps) | >98% nih.gov |

| N,4-dimethyl (8f) | 29% (over two steps) | >98% nih.gov |

| N,6-dimethyl (8h) | 19% (over two steps) | >98% nih.gov |

| Unsubstituted (9a) | 81% | >98% diva-portal.org |

These results underscore how a deep understanding of reaction mechanisms and steric interactions allows for the predictable and selective synthesis of complex, stereochemically rich molecules from precursors like 2-Bromo-N,5-dimethylaniline. diva-portal.org

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly central to modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov Future research on 2-Bromo-N,5-dimethylaniline and related compounds will prioritize these goals.

One key area is the development of eco-friendly bromination techniques. Traditional methods often employ liquid bromine, which is corrosive and hazardous, and can result in low atom economy. researchgate.netsci-hub.se Research is shifting towards alternative reagents, such as those prepared from the alkaline intermediate of the conventional bromine recovery process, which can be acidified in situ to generate the reactive species, thereby avoiding the direct handling of liquid bromine. researchgate.net Another approach involves N-Bromosuccinimide (NBS) with a radical initiator, which is advantageous for substrates sensitive to acidic conditions.

Photocatalysis using visible light is another promising green strategy. For instance, the direct formylation of anilines has been achieved using graphitic carbon nitride (g-CN) as a recyclable photocatalyst, mild operative conditions, and air as the oxidant. cnr.it This method provides a variety of functionalized formamides in good to high yields and demonstrates excellent stability, allowing the catalyst to be reused for multiple cycles. cnr.it Such light-induced methodologies represent a sustainable approach to triggering organic transformations. cnr.it

Furthermore, the adoption of multi-component reactions (MCRs) and solvent-free conditions is a significant trend. nih.gov MCRs combine three or more reactants in a single operation, which simplifies procedures, shortens reaction times, and reduces waste by avoiding the isolation of intermediates. nih.gov Applying these principles to the synthesis and subsequent reactions of 2-Bromo-N,5-dimethylaniline can lead to more sustainable and cost-effective chemical processes. rsc.org

A comparative table of green synthesis approaches is presented below.

| Methodology | Key Features | Advantages | Relevant Findings |

| Alternative Brominating Agents | Use of reagents like acidified bromide/bromate mixtures or NBS. | Avoids hazardous liquid bromine; improves atom efficiency. | Facile bromination of anilines under ambient conditions without a catalyst. researchgate.net |

| Visible-Light Photocatalysis | Employs recyclable catalysts (e.g., g-CN) and light energy. | Uses a renewable energy source; mild reaction conditions; air as a green oxidant. | Efficient radical methodology for the direct formylation of various anilines. cnr.it |

| Multi-Component Reactions (MCRs) | Single-pot synthesis involving three or more reactants. | High atom economy; reduced waste and energy consumption; operational simplicity. | Development of green, solvent-free synthesis for complex heterocyclic compounds like 2,4,5-triarylimidazoles. nih.gov |

| Solvent Selection | Avoidance of chlorinated solvents (e.g., DCM, CHCl3). | Reduced toxicity and environmental pollution. | Syntheses designed to use greener solvents or solvent-free conditions show better sustainability profiles. rsc.org |

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond improving existing synthetic routes, a major frontier in chemical research is the discovery of new reactions that enable the construction of previously inaccessible molecular architectures. For 2-Bromo-N,5-dimethylaniline, this involves exploring its reactivity in novel transformations and cascade reactions.

A significant area of research is the study of ortho-lithiated anilines. The "buttressing effect," where a substituent ortho to the dimethylamino group influences its conformation, can dramatically alter reactivity. uni-regensburg.deresearchgate.net This effect can force the formed aryllithiums to deaggregate, boosting their reactivity and in some cases initiating unprecedentedly fast Wurtz-Fittig couplings. uni-regensburg.deresearchgate.net Understanding and harnessing this effect allows for the optimization of conditions for generating and utilizing these highly reactive intermediates in organic synthesis. uni-regensburg.de

Cascade reactions, where multiple bonds are formed in a single, uninterrupted sequence, offer a powerful strategy for rapidly building molecular complexity. One such novel transformation is the thiomethylative Friedel-Crafts arylation. In this reaction, 2-Bromo-N,N-dimethylaniline can act as a nucleophile in the presence of an aldehyde and a Lewis acid/sulfur source like BF3SMe2. nih.govsemanticscholar.org This leads to the formation of thiomethylated diarylmethanes, which are valuable precursors to unsymmetrical triarylmethanes—structures that are otherwise challenging to prepare selectively. nih.govsemanticscholar.org

Another innovative transformation is the [4+1] annulative double C–H functionalization of N,N-dialkylanilines to synthesize N-alkylindoles. nih.gov This approach uses a sulfonyl diazo reagent as a one-carbon equivalent in a radical-chain process. It demonstrates high regioselectivity, even with non-symmetrical substrates like 3-bromo-N,N-dimethylaniline, which yields the corresponding 6-bromo indole (B1671886). nih.gov This method provides access to a diverse range of unique indole frameworks. nih.gov

| Transformation | Description | Significance | Example with Related Anilines |

| "Buttressing Effect" Driven Reactions | Steric influence of ortho-substituents on the reactivity of lithiated anilines. | Boosts reactivity, leading to unprecedented transformations like rapid Wurtz-Fittig coupling. | 2,6-dibromo-N,N-dimethylaniline undergoes fast coupling upon lithiation. uni-regensburg.de |

| Thiomethylative Friedel-Crafts Arylation | A cascade reaction forming thiomethylated diarylmethanes from anilines, aldehydes, and a sulfur source. | Provides a novel route to unsymmetrical triarylmethanes, which are medicinally relevant scaffolds. | 2-Bromo-N,N-dimethylaniline is used as a nucleophile to create complex triarylmethanes. nih.govsemanticscholar.org |

| [4+1] Annulative Double C–H Functionalization | A radical-chain reaction using a carbyne equivalent for indole synthesis from N,N-dialkylanilines. | Enables direct, regioselective synthesis of N-alkylindoles from readily available anilines. | Annulation of 3-bromo-N,N-dimethylaniline delivers the 6-bromo indole with excellent regioselectivity. nih.gov |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The synergy between chemistry and artificial intelligence (AI) is revolutionizing how chemical research is conducted. Machine learning (ML) models are increasingly being developed to tackle fundamental challenges in organic synthesis, including reaction prediction, retrosynthesis, and the optimization of reaction conditions. nih.govbeilstein-journals.orgrjptonline.org

For a compound like 2-Bromo-N,5-dimethylaniline, AI and ML can play a crucial role in several areas. Global models, trained on vast chemical reaction databases, can suggest general conditions for new transformations. beilstein-journals.org Local models can then fine-tune specific parameters, such as temperature, solvent, and catalyst, to maximize the yield and selectivity for a particular reaction involving this substrate. beilstein-journals.org

Sequence-based deep learning models, which treat chemical reactions as a language translation problem, are showing great promise. nih.gov By representing molecules as text-based SMILES strings, these models can predict reaction products, suggest reagents, or even perform retrosynthesis. nih.gov Transformer-based architectures have also been adapted to predict reaction yields with high accuracy for certain reaction sets, which could help chemists select high-yielding pathways and reduce experimental trial and error. chemrxiv.org

The development of these predictive tools relies heavily on the availability of large, high-quality, and standardized datasets of chemical reactions. beilstein-journals.orgchemrxiv.org As more data becomes accessible through automated literature mining and high-throughput experimentation, the accuracy and applicability of these models will continue to improve, accelerating the discovery of new reactions and synthetic routes for compounds like 2-Bromo-N,5-dimethylaniline. beilstein-journals.org

| AI/ML Application | Description | Potential Impact on 2-Bromo-N,5-dimethylaniline Research | Key Trend |

| Reaction Outcome Prediction | Using ML models to predict the products of a chemical reaction given the reactants and reagents. nih.govrsc.org | Accelerates the discovery of novel reactivity by computationally screening potential transformations. | Sequence-to-sequence models using SMILES strings to "translate" reactants into products. nih.gov |

| Reaction Condition Optimization | Employing algorithms to identify the optimal set of conditions (temperature, solvent, catalyst) for a desired outcome. beilstein-journals.org | Reduces the experimental effort required to maximize yields and selectivity for syntheses involving the compound. | Combination of global models for initial suggestions and local models for fine-tuning. beilstein-journals.org |

| Yield Prediction | Predicting the percentage of reactants that will be converted to the desired product. rjptonline.orgchemrxiv.org | Enables chemists to prioritize synthetic routes that are likely to be more efficient and cost-effective. | Transformer-based models that learn from text-based reaction representations. chemrxiv.org |

| Retrosynthesis Planning | AI tools that suggest potential synthetic pathways for a target molecule. nih.govbeilstein-journals.org | Helps in designing efficient multi-step syntheses for complex derivatives of 2-Bromo-N,5-dimethylaniline. | Data-driven models learning from vast databases of known chemical reactions. beilstein-journals.org |

Expanding the Scope of Derivatization for Diverse Applications

The ultimate value of a chemical building block is determined by the range and utility of the derivatives that can be synthesized from it. A key future direction for 2-Bromo-N,5-dimethylaniline is to expand its use in the synthesis of novel, functional molecules for diverse applications, from pharmaceuticals to materials science. openmedicinalchemistryjournal.com

Research is focused on developing new synthetic routes that allow for late-stage functionalization, enabling the creation of libraries of analogues for biological screening. For example, new strategies for synthesizing triazolo-benzodiazepine scaffolds, which are potent inhibitors of BET bromodomains, have been designed to allow for the derivatization of various parts of the molecule. nih.gov This modular approach is crucial for exploring structure-activity relationships and optimizing compounds for therapeutic use. nih.gov

The synthesis of N-containing heterocycles is a particularly important area, as these structures are prevalent in pharmaceuticals, agrochemicals, and functional polymers. openmedicinalchemistryjournal.com Methods for creating functionalized imidazopyridines from aniline (B41778) derivatives, for instance, are continually being developed. mdpi.com The bromine atom and the N,N-dimethylaniline core of 2-Bromo-N,5-dimethylaniline make it an ideal starting point for constructing such heterocyclic systems through various C-H functionalization and cross-coupling reactions. rsc.org

The ability to introduce this substituted aniline moiety into larger, more complex structures is key to unlocking its potential. Its derivatives may find applications as corrosion inhibitors, components of organic light-emitting diodes (OLEDs), or as probes for biological systems. openmedicinalchemistryjournal.com Exploring its incorporation into diverse molecular frameworks will continue to be a major driver of research.

| Application Area | Derivatization Strategy | Example of Potential Utility | Reference Trend |

| Medicinal Chemistry | Development of modular synthetic routes for late-stage diversification of scaffolds. | Synthesis of analogues of BET bromodomain inhibitors to explore structure-activity relationships. nih.gov | |

| Heterocyclic Chemistry | C-H functionalization and cyclization reactions to build complex ring systems. | Creation of novel imidazopyridine derivatives with potential biological activity. mdpi.com | |

| Materials Science | Incorporation into conjugated polymer backbones or as ligands for catalysts. | Development of new organic conductors or materials for light-emitting diodes. openmedicinalchemistryjournal.com | |

| Agrochemicals | Synthesis of novel heterocyclic structures known to have pesticidal or herbicidal properties. | The N-containing heterocyclic core is a common feature in many agrochemicals. openmedicinalchemistryjournal.com |

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-N,5-dimethylaniline, and how can reaction parameters be controlled to maximize yield?

Methodological Answer: The synthesis of brominated dimethylaniline derivatives typically involves electrophilic aromatic substitution. For 2-Bromo-N,5-dimethylaniline, analogous protocols to 4-bromo-N,N-dimethylaniline (CAS 586-77-6) can be adapted . Key parameters include:

- Brominating agents : Use liquid bromine or N-bromosuccinimide (NBS) in controlled stoichiometry to avoid over-bromination.

- Temperature control : Maintain reaction temperatures between 0–5°C during bromine addition to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance regioselectivity. Pyridine may be added as a catalyst to stabilize reactive intermediates .

- Purification : Silica gel chromatography (petroleum ether:EtOAc = 20:1) effectively isolates the product, with yields >90% achievable under optimized conditions .

Q. How can researchers characterize the purity and structural integrity of 2-Bromo-N,5-dimethylaniline post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) resolves aromatic proton environments (δ 6.4–7.2 ppm) and methyl group signals (δ 2.2–2.5 ppm). Integration ratios confirm substitution patterns .

- Gas Chromatography (GC) : Purity >97% is validated using GC with flame ionization detection, comparing retention times to commercial standards (e.g., 4-bromo-2,6-dimethylaniline) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (200.08 g/mol) and isotopic patterns for bromine .

Q. What are the key physical and chemical properties of 2-Bromo-N,5-dimethylaniline that influence its stability under laboratory conditions?

Methodological Answer:

- Melting point : ~53–56°C (analogous to 4-bromo-N,N-dimethylaniline), requiring storage at 2–8°C to prevent degradation .

- Solubility : High solubility in ethanol and dichloromethane; limited solubility in water. Adjust solvent polarity during reactions to prevent precipitation .

- Light sensitivity : Brominated aromatic amines are prone to photodegradation. Store in amber vials under inert gas (N/Ar) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in further functionalization reactions of 2-Bromo-N,5-dimethylaniline?

Methodological Answer: Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is governed by steric and electronic effects:

- Steric hindrance : The N,N-dimethyl group and bromine at the 2-position direct electrophiles to the less hindered 5-position .

- Electronic effects : Electron-donating methyl groups activate the ring, while bromine acts as a weakly deactivating meta-director. Computational studies (DFT) predict charge distribution and reactive sites .